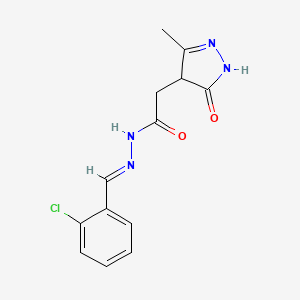

N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

CAS No.:

Cat. No.: VC8988360

Molecular Formula: C13H13ClN4O2

Molecular Weight: 292.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN4O2 |

|---|---|

| Molecular Weight | 292.72 g/mol |

| IUPAC Name | N-[(E)-(2-chlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C13H13ClN4O2/c1-8-10(13(20)18-16-8)6-12(19)17-15-7-9-4-2-3-5-11(9)14/h2-5,7,10H,6H2,1H3,(H,17,19)(H,18,20)/b15-7+ |

| Standard InChI Key | IUBIVBDRXJKMGM-VIZOYTHASA-N |

| Isomeric SMILES | CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2Cl |

| SMILES | CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2Cl |

| Canonical SMILES | CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2Cl |

Introduction

N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a compound that belongs to the class of hydrazides, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound combines a pyrazole ring with a hydrazide moiety, which is linked to a chlorobenzylidene group. The presence of these functional groups suggests potential applications in medicinal chemistry.

Biological Activities

While specific data on N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is limited, compounds with similar structures have shown promising biological activities:

-

Antimicrobial Activity: Hydrazide derivatives have been reported to exhibit antimicrobial properties against various bacterial and fungal strains .

-

Anticancer Activity: Some hydrazides have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

-

Anti-inflammatory Activity: The presence of a pyrazole ring, known for its anti-inflammatory properties, suggests potential activity in this area .

Spectroscopic Characterization

The structure of N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): H and C NMR spectra can provide detailed information about the compound's molecular structure.

-

Infrared Spectroscopy (IR): IR spectroscopy can help identify functional groups present in the compound.

-

Mass Spectrometry (MS): MS can confirm the molecular weight and fragmentation pattern of the compound.

Molecular Modeling and Docking Studies

Molecular docking studies can be employed to predict the binding affinity of N'-(2-chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide to specific biological targets. These studies can provide insights into its potential biological activities and guide further structural optimization.

Data Table: Potential Biological Activities of Hydrazide Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume